molecular formula C10H6ClNO3 B14603705 2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- CAS No. 58755-77-4

2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)-

Cat. No.: B14603705
CAS No.: 58755-77-4
M. Wt: 223.61 g/mol
InChI Key: WXHZTNNOYGWVOD-UHFFFAOYSA-N
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Description

2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chlorinated aromatic amine with a suitable dicarbonyl compound in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Oxazine-2,6(3H)-dione, 4-phenyl-: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-methylphenyl)-: Contains a methyl group instead of a chlorine atom, potentially altering its properties.

Uniqueness

The presence of the 4-chlorophenyl group in 2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.

Properties

CAS No.

58755-77-4

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

4-(4-chlorophenyl)-3H-1,3-oxazine-2,6-dione

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-9(13)15-10(14)12-8/h1-5H,(H,12,14)

InChI Key

WXHZTNNOYGWVOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)OC(=O)N2)Cl

Origin of Product

United States

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